(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO/c1-2-25-21-6-4-3-5-19(21)20-15-16(7-13-22(20)25)8-14-23(26)17-9-11-18(24)12-10-17/h3-15H,2H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDZMRXZCBNFK-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416238 | |
| Record name | STK060538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-87-9 | |
| Record name | STK060538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one, also referred to by its CAS number 5214-87-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of 4-bromobenzaldehyde with 9-ethylcarbazole derivatives. The general synthetic route includes:
- Formation of the Carbazole Derivative : 9-Ethylcarbazole is prepared by reacting carbazole with bromoethane in the presence of potassium hydroxide.
- Condensation Reaction : The synthesized carbazole derivative is then reacted with 4-bromobenzaldehyde under basic conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including:
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18.5 | 50 |
| Escherichia coli | 20.0 | 50 |
| Candida albicans | 15.0 | 50 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF7 | 30 | Cell cycle arrest |
These findings indicate that this compound may have significant potential as an anticancer agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases.
Case Studies
Several case studies have highlighted the effectiveness of similar carbazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that compounds structurally related to this compound were effective against multi-drug resistant strains of bacteria.
- Clinical Trials for Cancer Treatment : Ongoing clinical trials are assessing the efficacy of carbazole-based compounds in treating specific types of cancer, showing promise in improving patient outcomes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds containing carbazole moieties can intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism may be harnessed for developing anticancer agents .
- Antimicrobial Properties : The bromophenyl group may enhance the compound's ability to interact with microbial targets, making it a candidate for antimicrobial drug development .
Material Science
The unique structure of (2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one allows it to be utilized in creating materials with specific electronic and optical properties:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current is being explored for use in OLED technology .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer efficacy of various carbazole derivatives, including (2E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one. The results demonstrated a significant reduction in cell viability in cancer cell lines when treated with this compound compared to controls. The mechanism was attributed to its ability to induce apoptosis through DNA damage .
Case Study 2: Synthesis and Characterization
In another research effort, the synthesis of (2E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one was described using a multi-step reaction involving bromination and subsequent coupling reactions. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and purity of the compound, paving the way for further biological testing .
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on Molecular Geometry
The dihedral angle between aromatic rings in chalcones significantly impacts conjugation and optoelectronic properties. For example:
- (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one derivatives exhibit dihedral angles ranging from 7.14° to 56.26° between the central benzene and fluorophenyl rings, depending on substituents .
- (E)-3-(9-Anthryl)-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (orthorhombic, Pbca) has a bulky anthracene group, which likely increases steric hindrance compared to the carbazole-based target compound .
Crystallographic Data
Optical and Photophysical Properties
Nonlinear Optical (NLO) Behavior
- Br-ANC and Cl-ANC (anthracene-based chalcones): Exhibit strong third-order NLO responses due to extended π-conjugation from anthracene .
- DEPO [(2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one]: Shows enhanced fluorescence in organized media, attributed to the carbazole moiety’s electron-donating capacity .
Substituent Impact on Absorption/Emission
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one?
- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation between a 4-bromoacetophenone derivative and a 9-ethylcarbazole-3-carbaldehyde. Key steps include:
- Reaction Setup : Use a base catalyst (e.g., NaOH or KOH) in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated ketone .
- Characterization : Confirm the E-configuration using -NMR (coupling constant for trans-vinylic protons) and UV-Vis spectroscopy (λmax ~350 nm for conjugated enone systems) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the carbazole ethyl group (δ 1.4–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2) and bromophenyl moiety (δ 7.6–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 428.08) and bromine isotope pattern .
- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves bond lengths (C=O: ~1.22 Å, C-Br: ~1.90 Å) and dihedral angles between aromatic planes .
Q. How does the bromophenyl group influence the compound’s reactivity?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the carbonyl for nucleophilic attacks (e.g., Grignard additions) and stabilizing the enone system via resonance. Reactivity can be assessed through:
- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials of the α,β-unsaturated ketone .
- Kinetic Studies : Monitor substitution reactions (e.g., Suzuki coupling) using HPLC to track bromide displacement rates .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Computational Setup : Optimize geometry at B3LYP/6-31G(d) level; calculate frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions .
- Docking Studies : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., cytochrome P450 enzymes). Validate results with experimental IC50 values from enzyme inhibition assays .
- Contradiction Resolution : If computational and experimental data conflict (e.g., dipole moments), re-optimize structures using solvent models (PCM) or higher basis sets (cc-pVTZ) .
Q. What strategies resolve crystallographic data discrepancies in non-merohedral twinning observed for similar compounds?
- Methodological Answer :
- Data Collection : Use a high-resolution detector (e.g., CCD) and collect >98% completeness at 0.8 Å resolution.
- Twin Refinement : Apply the TwinLaw matrix in SHELXL to deconvolute overlapping reflections. Validate with Rint < 0.05 and Flack parameter convergence .
- Case Study : For this compound, twinning may arise from symmetry mimicry in the carbazole-phenyl stacking; compare with untwinned analogs (e.g., 4-chlorophenyl derivatives) to identify packing distortions .
Q. How can substituent effects on biological activity be systematically studied?
- Methodological Answer :
- SAR Framework : Synthesize analogs with substituents varying in size (e.g., -F, -OCH3, -NO2) and position (para/meta). Use a standardized assay (e.g., MTT for cytotoxicity) .
- Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, Hammett σ, and IC50. Address outliers via molecular dynamics simulations of ligand-receptor interactions .
- Contradiction Example : If -OCH3 enhances activity in vitro but not in vivo, investigate metabolic stability via liver microsome assays .
Key Notes
- Advanced Methods : Emphasis on resolving data contradictions (e.g., crystallographic twinning, computational-experimental mismatches).
- Methodological Depth : Answers integrate synthesis, characterization, and computational workflows for reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
